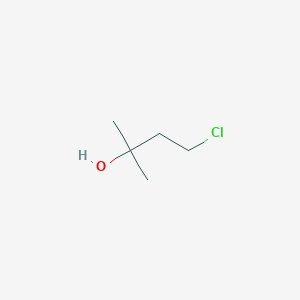
4-Chloro-2-methyl-2-butanol
Cat. No. B021591
Key on ui cas rn:
1985-88-2
M. Wt: 122.59 g/mol
InChI Key: IODFUQIUARVWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09051289B2
Procedure details


10.0 g (49.7 mmol) 4-bromo-3,5-dimethylphenol and 10.3 g (74.6 mmol) K2OC3 are mixed with 20.0 mL N-methylpyrrolidone and heated to 100° C. 37.0 g (64.7 mmol) 4-chloro-2-methylbutan-2-ol (toluene solution from step 1) is added and the funnel is rinsed with 10.0 ml N-methylpyrrolidone. The reaction mixture is heated to 115° C. for approx. 3 h before 30.0 ml of the solvent is distilled off in vacuum. After full conversion the mixture is cooled to 20° C., 60.0 ml water is added and stirring is continued for 5 min. 90.0 ml n-heptane is added and the aqueous phase is separated. The organic phase is washed twice with 30.0 ml water. 20.0 ml solvent is distilled off and the mixture is cooled to 15° C. Seeds are added and stirring is continued for 1 h at 15° C. The suspension is cooled to −15° C. and stirred for 1 h. The product is filtered off, washed twice with cooled n-heptane and dried. Yield: 11.7 g; TLC: Rf=0.40 (silicagel, EtOAc:PE 2:8).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].Cl[CH2:12][CH2:13][C:14]([CH3:17])([OH:16])[CH3:15]>CN1CCCC1=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:12][CH2:13][C:14]([CH3:17])([OH:16])[CH3:15])=[CH:4][C:3]=1[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1C)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(C)(O)C
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the funnel is rinsed with 10.0 ml N-methylpyrrolidone
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated to 115° C. for approx. 3 h before 30.0 ml of the solvent
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled off in vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After full conversion the mixture is cooled to 20° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
60.0 ml water is added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
90.0 ml n-heptane is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed twice with 30.0 ml water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
20.0 ml solvent is distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to 15° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Seeds are added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 1 h at 15° C
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is cooled to −15° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with cooled n-heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C=C(OCCC(C)(O)C)C=C1C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
